2,4-diamino-5-(2-ethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile
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Overview
Description
2,4-Diamino-5-(2-ethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridin-3-yl cyanide is a complex heterocyclic compound. It belongs to the chromeno[2,3-b]pyridine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diamino-5-(2-ethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridin-3-yl cyanide typically involves a one-pot process. This method is advantageous as it avoids the need for purifying intermediate compounds, thus saving time and resources. The reaction involves the transformation of salicylaldehyde, malononitrile dimer, and 2-cyanoacetohydrazide in an ethanol/pyridine mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the one-pot synthesis approach is likely favored due to its efficiency and eco-friendly nature. This method aligns with green chemistry principles by minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-5-(2-ethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridin-3-yl cyanide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s biological activity.
Reduction: This reaction can be used to alter the compound’s electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2,4-Diamino-5-(2-ethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridin-3-yl cyanide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It exhibits various biological activities, including antibacterial and anticancer properties.
Industry: It is used in the development of agrochemicals and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2,4-diamino-5-(2-ethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridin-3-yl cyanide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or interfere with DNA replication . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile: This compound shares a similar chromeno[2,3-b]pyridine core and exhibits comparable biological activities.
Indole Derivatives: These compounds also possess diverse biological activities and are used in various therapeutic applications.
Uniqueness
What sets 2,4-diamino-5-(2-ethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridin-3-yl cyanide apart is its unique combination of functional groups, which confer specific properties and activities. Its ethoxyphenyl and hydroxy groups, for example, may enhance its solubility and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C21H18N4O3 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
2,4-diamino-5-(2-ethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H18N4O3/c1-2-27-15-6-4-3-5-12(15)17-13-8-7-11(26)9-16(13)28-21-18(17)19(23)14(10-22)20(24)25-21/h3-9,17,26H,2H2,1H3,(H4,23,24,25) |
InChI Key |
RUPFXMQVLFANBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2C3=C(C=C(C=C3)O)OC4=C2C(=C(C(=N4)N)C#N)N |
Origin of Product |
United States |
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